Tert-butyl 3-ethylazetidine-1-carboxylate;iodozinc(1+)
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Overview
Description
Tert-butyl 3-ethylazetidine-1-carboxylate;iodozinc(1+) is a compound that combines an azetidine ring with a tert-butyl ester group and an iodozinc cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with suitable reagents. One common method includes the use of potassium carbonate and dimethyl (1-diazo-2-oxopropyl)phosphonate in methanol at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 3-ethylazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can act as a reactive site, facilitating binding to target molecules. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The iodozinc cation can participate in coordination chemistry, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-ethynylazetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- 1-tert-Butyl-3-ethylcarbodiimide
Uniqueness
Tert-butyl 3-ethylazetidine-1-carboxylate;iodozinc(1+) is unique due to the presence of the iodozinc cation, which imparts distinct chemical properties and reactivity. This compound’s combination of an azetidine ring and a tert-butyl ester group also contributes to its unique characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-ethylazetidine-1-carboxylate;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-5-8-6-11(7-8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGWJRMJZQQEJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C[CH2-].[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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